Amooranin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amooranin is a triterpenoid compound isolated from the stem bark of the tropical tree Amoora rohituka, which is native to the Indian subcontinent. This compound has garnered significant attention due to its potent anticancer properties. It is known to induce apoptosis in cancer cells and has shown efficacy in overcoming multidrug resistance .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Amooranin wird typischerweise aus der Stammborke von Amoora rohituka extrahiert. Der Extraktionsprozess beinhaltet die Verwendung organischer Lösungsmittel, um die Triterpenoidverbindung zu isolieren. Die isolierte Verbindung wird dann mittels chromatographischer Verfahren gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus der Pflanzenquelle, gefolgt von Reinigungsprozessen. Der Einsatz fortschrittlicher chromatographischer Verfahren gewährleistet die hohe Reinheit der Verbindung, die für ihre Anwendung in pharmazeutischen Formulierungen unerlässlich ist .

Analyse Chemischer Reaktionen

Reaktionstypen: Amooranin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Amooranin exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells, making it a promising candidate for cancer therapy.

In Vivo Studies

In animal models, specifically nude mice xenografts, this compound treatment resulted in significant tumor growth inhibition compared to control treatments. Notably:

- A dosage of 2 mg/kg was found to be more effective than higher doses, suggesting a dose-dependent response that challenges traditional notions of "more is better" in pharmacology .

- Gene expression profiling revealed that this compound upregulates genes involved in drug transport and apoptosis while downregulating those related to angiogenesis .

Reversal of Multidrug Resistance

This compound has been identified as a potent agent against multidrug-resistant cancer cells:

- It enhances the efficacy of established chemotherapeutics like doxorubicin by blocking P-glycoprotein-mediated drug efflux, thereby reversing drug resistance .

- This property is particularly valuable in treating cancers that have developed resistance to conventional therapies.

Clinical Implications and Future Research

The promising results from preclinical studies indicate that this compound could be a viable candidate for clinical trials targeting various malignancies:

- Future research should focus on elucidating the full spectrum of its biological activities and optimizing its formulations for enhanced therapeutic efficacy.

- Investigations into combination therapies involving this compound and other anticancer agents are warranted to explore synergistic effects further.

Summary Table of Key Findings

Case Study 1: Colon Carcinoma

In studies involving the SW620 human colon carcinoma cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 2.9 µg/mL. The compound induced apoptosis through mitochondrial pathway modulation, evidenced by cytochrome c release and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Breast Carcinoma

This compound was effective against breast carcinoma cell lines, showing up to 72% apoptosis at optimal concentrations. The activation of caspase pathways further corroborated its role as an anticancer agent .

Wirkmechanismus

Amooranin exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves the activation of caspases, which are proteolytic enzymes that play a crucial role in the execution of apoptosis. This compound also causes cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. Additionally, it modulates the expression of various genes involved in apoptosis, cell cycle regulation, and drug resistance .

Vergleich Mit ähnlichen Verbindungen

Oleanolic Acid: A triterpenoid compound with similar anticancer properties.

Betulinic Acid: Another triterpenoid known for its anticancer and anti-inflammatory activities.

Ursolic Acid: A triterpenoid with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Uniqueness of Amooranin: this compound is unique due to its potent ability to induce apoptosis and overcome multidrug resistance in cancer cells. Its specific mechanism of action, involving caspase activation and G2/M cell cycle arrest, sets it apart from other similar triterpenoid compounds .

Eigenschaften

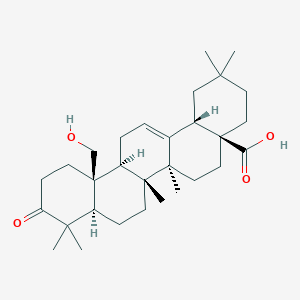

Molekularformel |

C30H46O4 |

|---|---|

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

(4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-29(24(33)34)16-14-27(5)19(20(29)17-25)7-8-22-28(27,6)11-9-21-26(3,4)23(32)10-12-30(21,22)18-31/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30+/m0/s1 |

InChI-Schlüssel |

SEOWASFHYNYGBU-RHXAIUOTSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CCC(=O)C3(C)C)CO |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)CO)C)C2C1)C)C(=O)O)C |

Synonyme |

25-hydroxy-3-oxoolean-12-en-28-oic acid amooranin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.